![molecular formula C20H22N4O2 B5203846 N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as M100907, is a chemical compound that belongs to the class of selective serotonin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to selectively antagonize the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide may modulate the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of these disorders.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the selective blockade of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This receptor is involved in the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking this receptor, N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide may modulate the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. It has been shown to reduce the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of various neurological and psychiatric disorders. It has also been shown to modulate the activity of the serotonergic system, which is involved in the regulation of mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has several advantages as a research tool, including its high selectivity and potency for the 5-HT2A receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water, its susceptibility to degradation under certain conditions, and its potential off-target effects on other serotonin receptors.
Orientations Futures
There are several future directions for the research on N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, the development of more selective and potent analogs, and the elucidation of its molecular mechanism of action. Additionally, the use of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions that start with the condensation of 4-cyanobenzaldehyde and 1-(2-methoxyphenyl)piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acetylation of the amine group with acetic anhydride. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBKXDLUZXKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
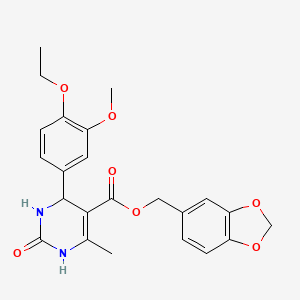
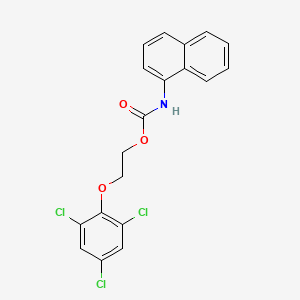
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
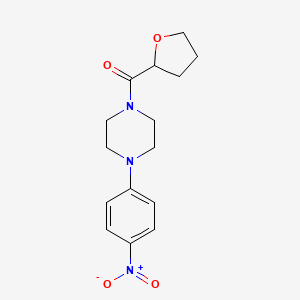

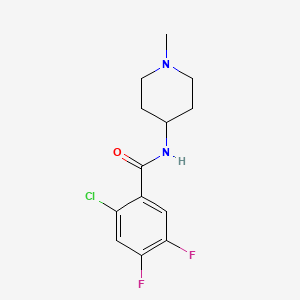
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
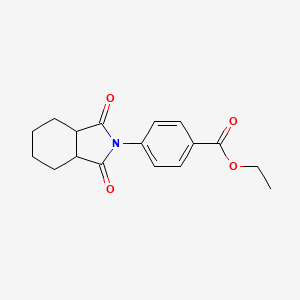
![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)